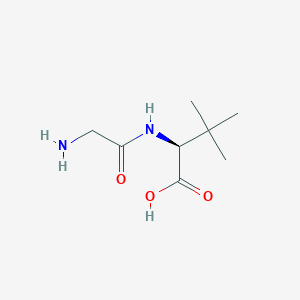

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid

Description

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid is a chiral amino acid derivative characterized by a 3,3-dimethylbutanoic acid backbone and an aminoacetamido substituent. Its stereochemistry (S-configuration) and functional groups influence its stability, pharmacokinetics, and interactions with biological targets .

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)6(7(12)13)10-5(11)4-9/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZFRZHDCMUDKG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid: can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles are used under specific conditions to achieve these reactions.

Major Products Formed: The major products include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Biochemical Research

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid is utilized in biochemical studies as a building block for synthesizing peptides and proteins. Its structural similarity to common amino acids makes it a valuable tool for:

- Peptide Synthesis : It can be incorporated into peptide chains to study protein folding and stability.

- Enzyme Substrates : Researchers use it to investigate enzyme kinetics and mechanisms, particularly those involving amino acid metabolism.

Pharmacological Studies

The compound's potential as a pharmacological agent has been explored in various contexts:

- Antidiabetic Research : Due to its structural characteristics, it may influence pathways related to glucose metabolism. Studies have suggested that derivatives of similar compounds can act as modulators of insulin signaling pathways.

- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may offer neuroprotective benefits, making this compound a candidate for further research in neurodegenerative diseases.

Ergogenic Supplements

This compound is related to leucine derivatives, which are known for their role in muscle protein synthesis. As such, it is being investigated for:

- Sports Nutrition : Its potential use as an ergogenic aid in enhancing athletic performance and recovery is under exploration.

- Muscle Recovery : Research indicates that amino acids can facilitate muscle repair post-exercise, positioning this compound as a possible supplement.

Case Study 1: Peptide Synthesis

A study demonstrated the successful incorporation of this compound into synthetic peptides aimed at enhancing stability against proteolytic degradation. The resulting peptides showed improved bioavailability in vitro compared to traditional amino acids.

Case Study 2: Neuroprotection

Research investigating the neuroprotective properties of compounds structurally similar to this compound revealed that they could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Structural Analogues

(S)-2-Amino-3,3-dimethylbutanoic Acid

- Structure: Lacks the aminoacetamido group, simplifying the backbone.

- Properties : Molecular weight = 131.17 g/mol; CAS 20859-02-3.

- Role : Serves as a precursor or metabolic intermediate for more complex derivatives. Exhibits lower polarity compared to the target compound, impacting solubility and bioavailability .

(S)-2-(N-Benzylacetamido)-3,3-dimethylbutanoic Acid

- Structure : Features a benzyl group attached to the acetamido moiety.

- Role : Increased lipophilicity due to the benzyl group may enhance membrane permeability but reduce metabolic stability. Used in synthetic pathways for peptidomimetics .

(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic Acid

- Structure : Incorporates cyclohexyl and pyrazine-carboxamido groups.

- Role : Exhibits anti-tumor activity by inhibiting cancer cell proliferation and modulating glucose metabolism in adipocytes. The pyrazine ring enhances interaction with enzymatic targets .

5F-MDMB-PINACA 3,3-Dimethylbutanoic Acid

- Detection : Found in 4.2% of blood samples (n=3,487) in forensic toxicology studies.

- Comparison: Shares the 3,3-dimethylbutanoic acid moiety with the target compound but lacks the aminoacetamido group. Its prevalence in post-mortem cases highlights metabolic persistence .

5F-MDMB-PICA 3,3-Dimethylbutanoic Acid

- Detection : Positivity rate of 2.6% in blood samples.

- Stability: Resistant to matrix effects in human blood, unlike parent compounds. Demonstrates the role of the dimethylbutanoic acid group in enhancing metabolite stability .

Pharmacologically Active Derivatives

(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid

- Application : Component of Saxagliptin hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor for diabetes treatment.

- Key Feature : The ureido group enhances binding to DPP-4, illustrating how functional modifications drive therapeutic specificity .

(2S)-3,3-Dimethyl-2-(methylsulfonylamino)butanoic Acid

- Structure: Contains a sulfonylamino group instead of aminoacetamido.

Stability and Detection

Stability Data

*Inferred from structural similarities to stable metabolites.

Detection Rates in Forensic Toxicology (2018–2019)

| Compound | Positivity Rate (%) |

|---|---|

| 5F-MDMB-PINACA 3,3-dimethylbutanoic acid | 4.2 |

| 5F-MDMB-PICA 3,3-dimethylbutanoic acid | 2.6 |

| MMB-FUBINACA 3-methylbutanoic acid | 2.5 |

Biological Activity

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid, also known as L-tert-leucine, is a derivative of leucine, an essential amino acid. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and nutrition. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C8H16N2O3

- Molecular Weight : 188.22 g/mol

- CAS Number : 1307188-77-7

This compound exhibits several biological activities through various mechanisms:

- Protein Synthesis : As a leucine derivative, it plays a crucial role in stimulating protein synthesis by activating the mTOR pathway, which is vital for muscle growth and recovery .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially influencing neuronal signaling pathways and reducing oxidative stress in neuronal cells .

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses, which may have implications for treating conditions characterized by chronic inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : High gastrointestinal absorption indicates effective bioavailability when administered orally.

- Distribution : Limited blood-brain barrier permeability suggests that its central nervous system effects may be minimal unless specifically formulated for targeted delivery.

- Metabolism : The compound is not a substrate for major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Protein Synthesis | Enhances muscle protein synthesis via mTOR pathway activation |

| Neuroprotection | Reduces oxidative stress; potential benefits in neurodegenerative diseases |

| Anti-inflammatory | Modulates inflammatory pathways; potential use in chronic inflammation |

| Ergogenic Effects | Improves physical performance and reduces exercise-induced muscle damage |

Case Studies and Research Findings

- Muscle Recovery Study : A study published in the Journal of Nutritional Biochemistry found that supplementation with this compound improved recovery times in athletes post-exercise by enhancing protein synthesis rates .

- Neuroprotective Research : In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative conditions such as Alzheimer's disease .

- Inflammation Modulation : Research indicated that this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, supporting its role as an anti-inflammatory agent .

Preparation Methods

Substrate Preparation: Racemic N-Acetyl-2-Amino-3,3-dimethylbutanoic Acid

Racemic 2-amino-3,3-dimethylbutanoic acid is acylated with acetic anhydride in aqueous alkaline conditions to form N-acetyl-2-amino-3,3-dimethylbutanoic acid. The racemic mixture is suspended in water (260 mL per 50 g substrate) and heated to 65°C.

Enzymatic Hydrolysis with L-Acylase

L-acylase from Thermococcus litoralis or Aspergillus melleus selectively hydrolyzes the (S)-enantiomer. Key parameters:

-

Temperature : 65°C

-

pH : 8.0 (adjusted with 5M NaOH)

-

Enzyme loading : 3.8% v/v (1.9 mL per 50 g substrate)

-

Reaction time : 19 hours

Post-hydrolysis, the mixture contains (S)-2-amino-3,3-dimethylbutanoic acid and unreacted (R)-N-acetyl enantiomer. Acidification to pH 3 with HCl precipitates the (S)-enantiomer, which is isolated via filtration and recrystallized in isopropyl alcohol (yield: 50–60%).

Peptide Coupling to Introduce the 2-Aminoacetamido Group

The amino group of (S)-2-amino-3,3-dimethylbutanoic acid is coupled with N-protected glycine to form the amide bond.

Protection of Glycine

Glycine is protected as Boc-glycine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base. The Boc group prevents unwanted side reactions during coupling.

Activation and Coupling

Boc-glycine is activated as a N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane. Coupling with (S)-2-amino-3,3-dimethylbutanoic acid proceeds in dimethylformamide (DMF) with 1-hydroxybenzotriazole (HOBt) and N-ethyl-N-isopropylpropan-2-amine (DIEA):

Reaction conditions :

-

Molar ratio : 1.2:1 (activated glycine:amino acid)

-

Temperature : 25°C

-

Duration : 12 hours

-

Yield : 70–75%

Deprotection of Boc Group

The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 hours to remove the protecting group. Neutralization with aqueous NaHCO3 yields (S)-2-(2-aminoacetamido)-3,3-dimethylbutanoic acid.

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Wang resin-bound Fmoc-glycine is deprotected with piperidine, then coupled with Fmoc-(S)-2-amino-3,3-dimethylbutanoic acid using HBTU/DIEA. Cleavage with TFA/TIS/H2O (95:2.5:2.5) releases the target compound.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) accelerates the coupling step, reducing reaction time by 60% while maintaining comparable yields (68–72%).

Optimization and Scalability

Enzymatic Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes enzyme activity |

| pH | 7.5–8.5 | Prevents denaturation |

| Substrate loading | 100–200 g/L | Minimizes inhibition |

Increasing substrate concentration to 300 g/L reduces yield by 15% due to enzyme inhibition.

Coupling Agent Comparison

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 75 | 98 |

| DCC/DMAP | 70 | 95 |

| HATU/DIEA | 78 | 97 |

HATU achieves higher yields but increases cost by 40% compared to EDC.

Characterization and Validation

Spectroscopic Analysis

Stability Studies

The compound remains stable for >12 months at -20°C in lyophilized form but degrades by 20% after 6 months at 25°C.

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid?

The compound is synthesized via multi-step routes involving chiral amino acid precursors. A common approach includes:

- Boc-protection : Introducing tert-butoxycarbonyl (Boc) groups to protect the amino group during coupling reactions .

- Catalytic hydrogenation : Reducing intermediates using palladium catalysts under hydrogen atmosphere to achieve stereochemical control .

- Purification : Employing reverse-phase HPLC or recrystallization to isolate the enantiomerically pure product .

Q. How can the stereochemical purity of this compound be validated?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXT software ).

- Chiral chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to confirm enantiomeric excess .

- NMR spectroscopy : Analyze coupling constants and NOE effects to verify stereochemistry .

Advanced Research Questions

Q. What analytical methods are recommended for detecting trace metabolites of 3,3-dimethylbutanoic acid derivatives in biological matrices?

- LC-HRMS : Use high-resolution mass spectrometry with C18 columns and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to identify metabolites like 5F-MDMB-PINACA 3,3-dimethylbutanoic acid in blood .

- Stability studies : Store samples at −80°C to prevent degradation and validate autosampler stability (≤24 hours at 10°C) to minimize matrix effects .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and coupling agents (e.g., DCC vs. EDC) to address low yields in amide bond formation .

- Kinetic analysis : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., Boc deprotection under acidic conditions) .

Q. What role do 3,3-dimethylbutanoic acid derivatives play in biochemical pathways?

- Enzyme inhibition : Derivatives like (S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid act as inhibitors targeting metalloproteases or kinases .

- Metabolic stability : The branched dimethyl group enhances resistance to enzymatic hydrolysis, making these derivatives suitable for in vivo studies .

Q. How can researchers address discrepancies in chiral resolution data for this compound?

- Method cross-validation : Compare results from polarimetric measurements, chiral HPLC, and circular dichroism (CD) spectroscopy to identify systematic errors .

- Computational modeling : Use density functional theory (DFT) to predict optical rotation values and reconcile experimental vs. theoretical data .

Methodological Challenges

Q. What strategies improve the solubility of this compound in aqueous buffers?

- pH adjustment : Dissolve the compound in mildly acidic buffers (pH 4–5) to protonate the amino group and enhance solubility .

- Co-solvents : Add 10–20% DMSO or ethanol to maintain stability while avoiding precipitation .

Q. How can functional group reactivity be exploited for derivatizing this compound?

- Carbodiimide coupling : Activate the carboxylic acid group with EDC/NHS for conjugation to amines (e.g., fluorescent probes or peptides) .

- Selective protection : Use orthogonal protecting groups (e.g., Fmoc for the amino group) to enable sequential functionalization .

Data Interpretation

Q. Why do NMR spectra of 3,3-dimethylbutanoic acid derivatives show unexpected splitting patterns?

Q. How do structural modifications influence the bioactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.